1-chloro-N-cyclobutyl-N-methylmethanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 1-chloro-N-cyclobutyl-N-methylmethanesulfonamide involves several steps. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. general methods for synthesizing sulfonamides often involve the reaction of a sulfonyl chloride with an amine under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
1-chloro-N-cyclobutyl-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of corresponding amines and sulfonic acids.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-chloro-N-cyclobutyl-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-N-cyclobutyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their function. The chloro group can participate in electrophilic reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
1-chloro-N-cyclobutyl-N-methylmethanesulfonamide can be compared with other sulfonamides and chloro-substituted compounds. Similar compounds include:
- 1-chloro-N-cyclobutyl-N-ethylmethanesulfonamide
- 1-chloro-N-cyclobutyl-N-propylmethanesulfonamide
- 1-chloro-N-cyclobutyl-N-isopropylmethanesulfonamide
These compounds share similar structural features but differ in their alkyl substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C6H12ClNO2S |
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Molecular Weight |
197.68 g/mol |
IUPAC Name |
1-chloro-N-cyclobutyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H12ClNO2S/c1-8(6-3-2-4-6)11(9,10)5-7/h6H,2-5H2,1H3 |
InChI Key |
VNIYNOSWHYKJTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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